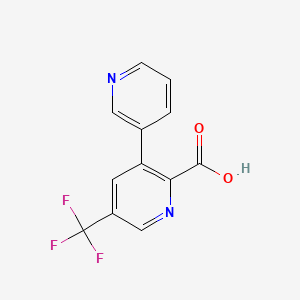

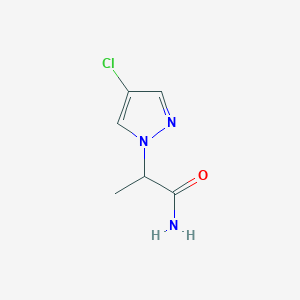

2-(4-chloro-1H-pyrazol-1-yl)propanamide

Overview

Description

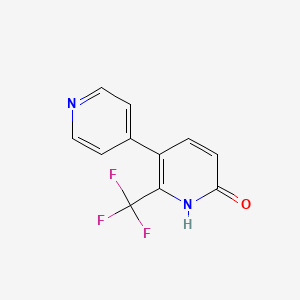

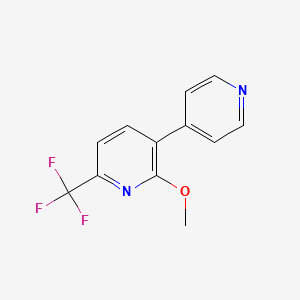

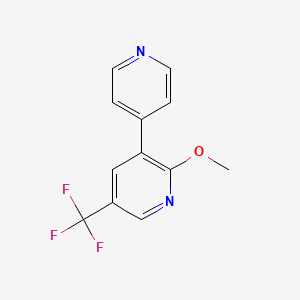

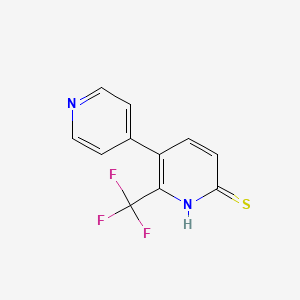

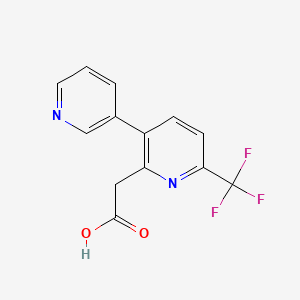

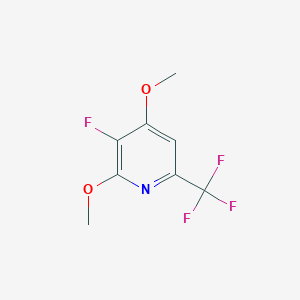

“2-(4-chloro-1H-pyrazol-1-yl)propanamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in the literature . For example, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-(4-chloro-1H-pyrazol-1-yl)propanamide” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse chemical reactions. For instance, they can undergo condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(4-chloro-1H-pyrazol-1-yl)propanamide”, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structures were verified through various techniques, including FTIR and NMR. These compounds have shown desirable fitting patterns in the active sites of target enzymes, characterized by lower binding free energy, indicating potential effectiveness in treating diseases like leishmaniasis and malaria .

Cytotoxic Effects Against Cancer Cells

Research has also indicated that pyrazole derivatives can exhibit cytotoxic effects toward cancer cells. For instance, chalcones with pyrazole components have been tested and shown different levels of cytotoxicity against lung carcinoma . This suggests that “2-(4-chloro-1H-pyrazol-1-yl)propanamide” could potentially be investigated for its efficacy in cancer treatment.

Synthesis of Novel Heterocycles

The pyrazole scaffold is versatile in synthesizing new heterocycles. Efforts have been made to produce new compounds by subjecting pyrazole derivatives to reactions with various nucleophiles. These synthesized heterocycles could have a range of applications, including as intermediates in pharmaceuticals .

Molecular Simulation Studies

Molecular simulation studies are crucial for understanding the interaction of compounds like “2-(4-chloro-1H-pyrazol-1-yl)propanamide” with biological targets. Such studies help justify the potency of these compounds by analyzing their binding patterns and energies within the active sites of enzymes or receptors .

Pharmacological Effects

Pyrazole compounds are known for a wide range of pharmacological effects. While specific studies on “2-(4-chloro-1H-pyrazol-1-yl)propanamide” may not be readily available, related compounds have been identified as active structures for treating infections caused by certain strains of Leishmania .

One-Pot Condensation Reactions

The synthesis process of pyrazole derivatives can involve one-pot condensation reactions. These methods are valuable for creating complex molecules efficiently and could be applicable in the synthesis of “2-(4-chloro-1H-pyrazol-1-yl)propanamide” as well .

Future Directions

The future directions for “2-(4-chloro-1H-pyrazol-1-yl)propanamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives, which typically bind to their targets and modulate their activity .

Biochemical Pathways

Based on the known activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, potentially leading to a wide range of downstream effects .

Result of Action

Given the broad range of biological activities exhibited by similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chloro-1H-pyrazol-1-yl)propanamide . These factors could include the pH of the environment, the presence of other compounds, temperature, and more. Understanding these factors is crucial for optimizing the use of the compound.

properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZUGPYSCSYISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.